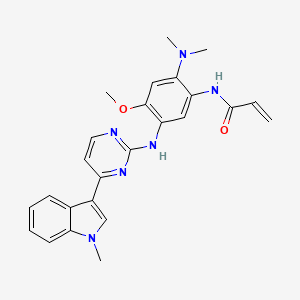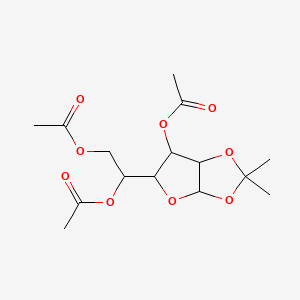amine](/img/structure/B12104030.png)
[3-(1H-Imidazol-1-yl)propyl](pentan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Imidazol-1-yl)propylamine: is an organic compound with the molecular formula C₁₁H₂₁N₃ It features an imidazole ring attached to a propyl chain, which is further connected to a pentan-2-yl amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Alkylation of Imidazole: The imidazole ring is then alkylated using 1-bromopropane under basic conditions to form 3-(1H-imidazol-1-yl)propane.
Amination: The final step involves the reaction of 3-(1H-imidazol-1-yl)propane with pentan-2-amine under reductive amination conditions, typically using sodium cyanoborohydride as the reducing agent.
Industrial Production Methods
Industrial production of 3-(1H-Imidazol-1-yl)propylamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 3-(1H-Imidazol-1-yl)propylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated reagents can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, such as bromoalkanes or chloromethanes.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Functionalized imidazole compounds with various substituents.
Wissenschaftliche Forschungsanwendungen
3-(1H-Imidazol-1-yl)propylamine: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions that have potential biological activities.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving imidazole-sensitive pathways.
Industry: The compound is used in the development of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and signaling pathways. Additionally, the compound can modulate the function of proteins by binding to specific sites, altering their conformation and activity.
Vergleich Mit ähnlichen Verbindungen
3-(1H-Imidazol-1-yl)propylamine: can be compared with other imidazole derivatives:
[3-(1H-Imidazol-1-yl)propyl]amine: Lacks the pentan-2-yl group, resulting in different chemical properties and biological activities.
3-(1H-Imidazol-1-yl)propylamine: Contains a methyl group instead of a pentan-2-yl group, leading to variations in reactivity and application.
3-(1H-Imidazol-1-yl)propylamine:
The uniqueness of 3-(1H-Imidazol-1-yl)propylamine lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to other imidazole derivatives.
Eigenschaften
Molekularformel |
C11H21N3 |
|---|---|
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
N-(3-imidazol-1-ylpropyl)pentan-2-amine |
InChI |
InChI=1S/C11H21N3/c1-3-5-11(2)13-6-4-8-14-9-7-12-10-14/h7,9-11,13H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
PNFAKOJIBQYAEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)NCCCN1C=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(14-acetyloxy-6'-hydroxy-6',9,15-trimethyl-4-methylidene-2',5-dioxospiro[6-oxatetracyclo[8.5.0.03,7.011,14]pentadec-1(15)-ene-13,3'-7,7a-dihydro-3aH-1-benzofuran]-5'-yl)pentyl acetate](/img/structure/B12103956.png)










![3-[(3,4-Dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B12104003.png)


